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For Researchers, Scientists, and Drug Development Professionals

Introduction
K03861 (also known as AUZ454) is a potent and specific Type II inhibitor of Cyclin-Dependent

Kinase 2 (CDK2).[1] CDK2 is a key serine/threonine kinase that, in complex with its cyclin

partners (Cyclin E and Cyclin A), plays a crucial role in regulating the G1/S phase transition and

progression through the S phase of the cell cycle. Dysregulation of CDK2 activity is a hallmark

of many human cancers, making it a prime target for therapeutic intervention. K03861 inhibits

CDK2 activity by competing with the binding of activating cyclins.[1][2] These application notes

provide a detailed protocol for determining the potency of K03861 against CDK2/Cyclin A in an

in vitro setting using a luminescence-based kinase assay.

Quantitative Data
The inhibitory activity of K03861 is most commonly characterized by its binding affinity (Kd) to

the target kinase. The following table summarizes the reported Kd values for K03861 against

wild-type and mutant forms of CDK2. Lower Kd values indicate a higher binding affinity.
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Compound Target Kd (nM) Assay Type

K03861 CDK2 (Wild-Type) 50 Cell-free assay[1]

K03861 CDK2 (C118L) 18.6 Cell-free assay[1]

K03861 CDK2 (A144C) 15.4 Cell-free assay[1]

K03861 CDK2 (C118L/A144C) 9.7 Cell-free assay[1]

Note: The Kd (dissociation constant) represents the concentration of the inhibitor required to

occupy 50% of the target kinase binding sites at equilibrium. While related to the IC50 value

(the concentration for 50% inhibition of kinase activity), it is a direct measure of binding affinity.

CDK2 Signaling Pathway and Inhibition by K03861
The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell

cycle and the mechanism of inhibition by K03861.
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CDK2 signaling at the G1/S transition and K03861 inhibition.
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Experimental Protocols
This section provides a detailed methodology for an in vitro kinase assay to determine the

inhibitory activity of K03861 against CDK2, based on the widely used ADP-Glo™ Kinase Assay

platform. This assay quantifies kinase activity by measuring the amount of ADP produced in the

kinase reaction.

Materials and Reagents
Reagent Suggested Supplier

Recombinant Human CDK2/Cyclin A2 Promega / BPS Bioscience

K03861 Selleck Chemicals / MedChemExpress

Histone H1 (Substrate) Merck / NEB

ATP (Adenosine 5'-triphosphate) Sigma-Aldrich

ADP-Glo™ Kinase Assay Kit Promega

Kinase Buffer (see recipe below) -

DMSO (Dimethyl sulfoxide), Anhydrous Sigma-Aldrich

384-well white, flat-bottom plates Corning / Greiner

Plate-reading Luminometer -

Kinase Buffer Recipe (1X):

40 mM Tris-HCl, pH 7.5

20 mM MgCl₂

0.1 mg/mL BSA (Bovine Serum Albumin)

50 µM DTT (Dithiothreitol)

Experimental Workflow Diagram
The diagram below outlines the key steps of the in vitro kinase assay.
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1. Preparation

2. Assay Execution

3. Signal Detection

4. Data Analysis

Prepare Reagent Mixes:
- Kinase Buffer

- CDK2/Cyclin A Enzyme
- Histone H1 Substrate

- ATP Solution

Add CDK2/Cyclin A Enzyme

Prepare K03861 Serial Dilutions
in Kinase Buffer + DMSO

Dispense K03861 dilutions
or Vehicle Control to Plate

Pre-incubate (10-15 min, RT)
(Inhibitor-Enzyme Binding)

Initiate Reaction:
Add ATP/Substrate Mix

Incubate (60 min, 30°C)
(Kinase Reaction)

Stop Reaction & Deplete ATP:
Add ADP-Glo™ Reagent

Incubate (40 min, RT)

Convert ADP to ATP & Generate Light:
Add Kinase Detection Reagent

Incubate (30 min, RT)

Read Luminescence

Calculate % Inhibition vs. Control

Plot Dose-Response Curve
(% Inhibition vs. log[K03861])

Determine IC₅₀ Value
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Workflow for the K03861 in vitro kinase assay.
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Step-by-Step Protocol
1. Reagent Preparation:

Prepare a 10 mM stock solution of K03861 in 100% DMSO.

Create a serial dilution series of K03861 (e.g., 11-point, 1:3 dilution) in Kinase Buffer. Ensure

the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

Prepare working solutions of recombinant CDK2/Cyclin A, Histone H1 substrate, and ATP in

Kinase Buffer. The final ATP concentration should be at or near its Km for CDK2 (typically

10-100 µM).

2. Assay Plate Setup (384-well format):

Add 2.5 µL of the K03861 serial dilutions or a vehicle control (Kinase Buffer with the same

final DMSO concentration) to the appropriate wells of a 384-well plate.

Add 2.5 µL of the diluted CDK2/Cyclin A enzyme solution to each well.

Mix the plate gently and incubate for 10-15 minutes at room temperature to allow the

inhibitor to bind to the enzyme.

3. Kinase Reaction Initiation:

Add 5 µL of the ATP/Histone H1 substrate mixture to each well to start the kinase reaction.

The final reaction volume is 10 µL.

Mix the plate gently and incubate for 60 minutes at 30°C. The incubation time should be

optimized to ensure the reaction is within the linear range.

4. Signal Detection:

Equilibrate the plate to room temperature.

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.
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Incubate the plate for 40 minutes at room temperature.

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP

and induce a luminescent signal.

Incubate the plate for 30 minutes at room temperature.

Measure the luminescence using a plate-reading luminometer.

5. Data Analysis:

The luminescent signal is directly proportional to the amount of ADP produced and thus to

the kinase activity.

Calculate the percent inhibition for each concentration of K03861 relative to the vehicle

(DMSO) control wells (0% inhibition) and "no enzyme" control wells (100% inhibition).

Plot the percent inhibition against the logarithm of the K03861 concentration.

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g.,

GraphPad Prism) to determine the IC₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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